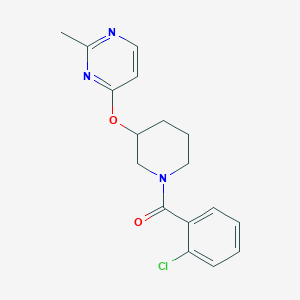
N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide" is not directly mentioned in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as pyrimidinyl acetamides and their derivatives, which are of interest due to their biological activities. For instance, paper explores a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides as potential antiallergic agents, indicating the relevance of pyrimidinyl and indolyl groups in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including indolization, amidification, and the use of various reagents to promote reactions. In paper , the synthesis of ethyl (indol-3-yl)alkanoates is achieved through the Japp-Klingemann method followed by decarboxylation. Amidification is carried out by condensing the corresponding acids with 4-aminopyridine, promoted by 2-chloro-1-methylpyridinium iodide. These methods could potentially be adapted for the synthesis of "this compound" by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure and conformation of similar compounds are discussed in paper , where the folded conformation about the methylene C atom of the thioacetamide bridge is noted, with the pyrimidine ring inclined to the benzene ring. Intramolecular hydrogen bonding is also mentioned as a stabilizing factor for the conformation. These structural insights could be relevant when analyzing the molecular structure of "this compound".
Chemical Reactions Analysis
The reactivity of related compounds is highlighted in paper , where the formation of fluorescent N-/purin-6-yl/pyridinium salts during oligonucleotide synthesis is observed. These salts are highly reactive towards certain reagents, which could imply that the pyrimidinyl group in the compound of interest may also exhibit significant reactivity in various chemical contexts.
Physical and Chemical Properties Analysis
Although the specific physical and chemical properties of "this compound" are not detailed in the provided papers, paper gives an example of how these properties can be analyzed. The paper discusses the drug likeness based on Lipinski's rule, as well as the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a novel antiviral molecule. Similar analyses could be conducted for the compound to predict its pharmacokinetic properties and potential as a drug candidate.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Research has shown that compounds structurally related to N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2-(o-tolyl)acetamide, particularly those involving pyrimidinone and oxazinone derivatives fused with thiophene rings, have demonstrated notable antimicrobial activities. These compounds, synthesized using various starting materials, including citrazinic acid, have shown good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).
Anticancer Activity
The synthesis of certain pyrimidine derivatives, including those similar to this compound, has led to compounds with significant anticancer activity. For instance, 5-deaza analogues of aminopterin and folic acid, synthesized from cyanouracils, have shown substantial in vitro and in vivo anticancer activities, highlighting the potential of pyrimidine derivatives in cancer treatment (Su et al., 1986).
Photochemical Properties
Research on 4(3H)-pyrimidin-4-ones, which share structural similarities with this compound, has revealed interesting photochemical properties. Upon irradiation, these compounds undergo transformations leading to various products, including medium-ring lactams, which could have implications in photochemical applications and studies (Hirai et al., 1980).
Histamine H4 Receptor Ligands
The development of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R), based on pyrimidine hits from high-throughput screening, has led to compounds with potent in vitro activity and potential anti-inflammatory and antinociceptive applications. This research emphasizes the therapeutic potential of pyrimidine derivatives in pain and inflammation management (Altenbach et al., 2008).
Propiedades
IUPAC Name |
2-(2-methylphenyl)-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-13-6-2-3-7-14(13)10-17(22)20-15-11-16(19-12-18-15)21-8-4-5-9-21/h2-3,6-7,11-12H,4-5,8-10H2,1H3,(H,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUMXAPDENZJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC(=NC=N2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one](/img/structure/B2508837.png)
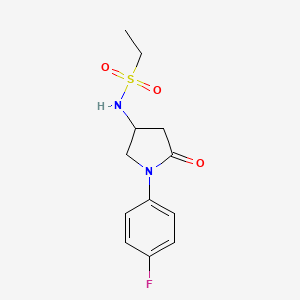
![N-[2-(Dimethylsulfamoyl)ethyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2508839.png)
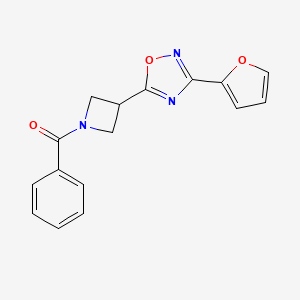


![N-(3-chlorophenyl)-4-[4-(4-methylphenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2508848.png)
![1-(3,5-Dimethoxyphenyl)-3-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2508849.png)
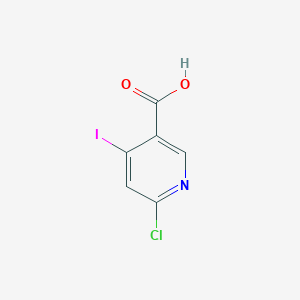

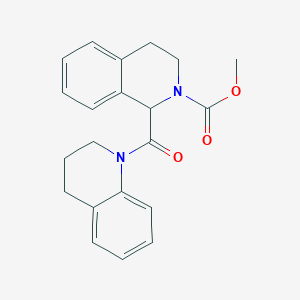
![1-[4-(2-chlorophenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2508857.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2508859.png)
